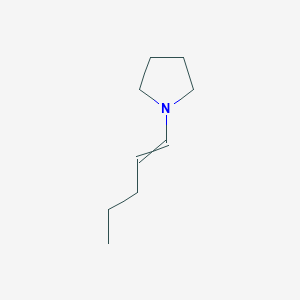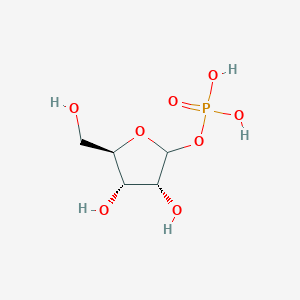
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using various methods. In
科学的研究の応用
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
作用機序
The exact mechanism of action of 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to exhibit promising activity in various assays. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide. One of the major areas of research is in the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is a need for further studies to assess the potential toxicity of this compound and to identify strategies for mitigating its toxicity.
Conclusion:
In conclusion, 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity.
合成法
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-nitrobenzoyl chloride with 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product.
特性
製品名 |
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide |
|---|---|
分子式 |
C22H17N3O4 |
分子量 |
387.4 g/mol |
IUPAC名 |
4-nitro-N-(4-oxo-2-phenyl-2,3-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C22H17N3O4/c26-21-17-8-4-5-9-18(17)23-19(14-6-2-1-3-7-14)20(21)24-22(27)15-10-12-16(13-11-15)25(28)29/h1-13,19-20,23H,(H,24,27) |
InChIキー |
KROZQXSFKXISQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)


![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
